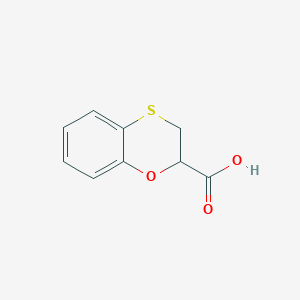

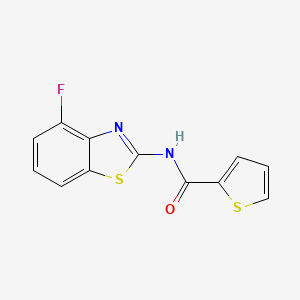

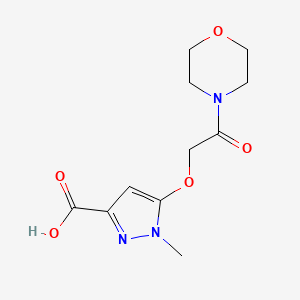

![molecular formula C19H12Cl2N2OS2 B2898358 2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine CAS No. 339018-97-2](/img/structure/B2898358.png)

2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine, commonly referred to as BSPT, is a heterocyclic organic compound that has been studied extensively in recent years due to its unique properties and potential applications. BSPT is a type of thienopyrimidine, which is a heterocyclic aromatic compound composed of a five-membered ring with two nitrogen atoms and two sulfur atoms. It has been used in a variety of research projects, including the synthesis of other molecules, drug development, and the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Solid-State Fluorescence Properties

Research into thieno[3,2-d]pyrimidine derivatives, including compounds with similar structural motifs, has shown significant potential in the synthesis of new fluorescent compounds. These compounds, such as benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, have been synthesized with good yields and demonstrate strong solid-state fluorescence, indicating their potential use in optical materials and sensors (Yokota et al., 2012).

Antitumor and Antibacterial Applications

Thieno[3,2-d]pyrimidine derivatives have been synthesized as potential inhibitors of thymidylate synthase (TS), showcasing antitumor and antibacterial properties. These compounds, including various analogs with different substituents, have been evaluated against human and bacterial TS, demonstrating their potential as therapeutic agents (Gangjee et al., 1996).

Aldose Reductase Inhibitory Activity

Another application is found in the development of aldose reductase inhibitors. Derivatives of thieno[3,2-d]pyrimidine with a benzyl moiety have been tested for their in vitro inhibitory activity against aldose reductase, showing potent inhibitory effects. These findings suggest their potential use in treating diabetic complications (Ogawva et al., 1993).

Antimicrobial and Anti-inflammatory Agents

The synthesis of new thienopyrimidine derivatives has shown remarkable activity against fungi, bacteria, and inflammation, making them valuable as antimicrobial and anti-inflammatory agents. This application underscores the versatility of thieno[3,2-d]pyrimidine derivatives in developing new pharmaceuticals (Tolba et al., 2018).

Material Science Applications

In the realm of materials science, thieno[3,2-d]pyrimidine derivatives have contributed to the development of high-refractive-index polyimides with low birefringence. These materials are synthesized from thiophenyl-substituted benzidines, indicating the compound's utility in creating optical materials with desirable thermal and mechanical properties (Tapaswi et al., 2015).

properties

IUPAC Name |

2-benzylsulfanyl-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2OS2/c20-13-6-7-16(14(21)10-13)24-18-17-15(8-9-25-17)22-19(23-18)26-11-12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOARGZWPBTVYID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=C(C=C(C=C4)Cl)Cl)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

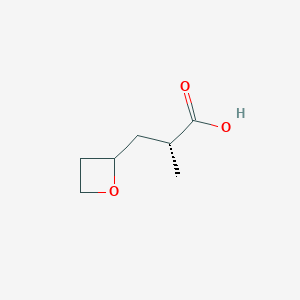

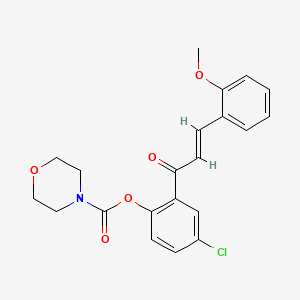

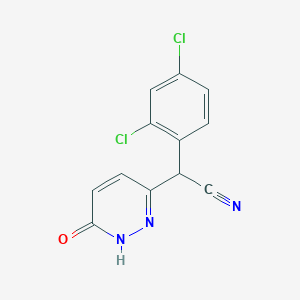

![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)

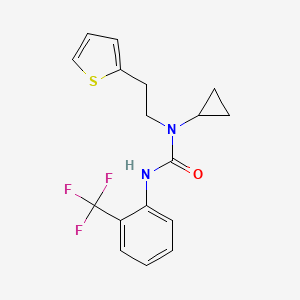

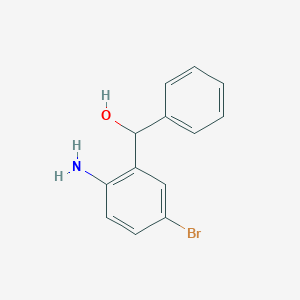

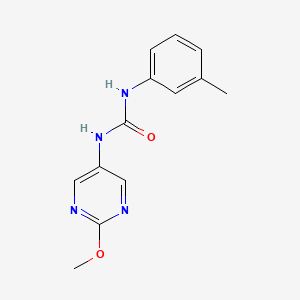

![2-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2898295.png)

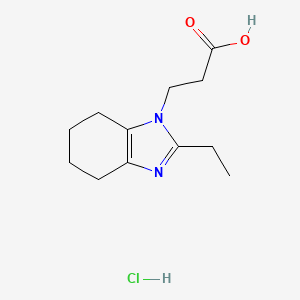

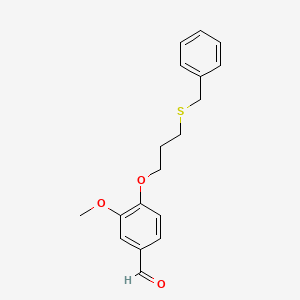

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)